molecular formula C21H21F3N4O B1497879 CYP51-IN-2 CAS No. 1155361-00-4

CYP51-IN-2

Cat. No.: B1497879
CAS No.: 1155361-00-4
M. Wt: 402.4 g/mol
InChI Key: KYEYNJPZPOQCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytochrome P450 14a-demethylase inhibitor 1b is a chemical compound designed to potently and selectively inhibit Cytochrome P450 14a-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway. This enzyme, also known as lanosterol 14α-demethylase, is essential for the production of ergosterol in fungi and other eukaryotes. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol and eburicol through a three-step monooxygenase reaction, requiring molecular oxygen and NADPH . By targeting the active site of CYP51, inhibitor 1b acts as a competitive antagonist, blocking the binding of the natural substrate and halting the demethylation process. This disruption leads to a depletion of ergosterol, a vital component of fungal cell membranes, and the accumulation of toxic methylated sterol precursors . The consequent compromise of membrane integrity and function results in the inhibition of fungal growth. As a key research tool, this inhibitor is invaluable for investigating the ergosterol biosynthesis pathway, studying mechanisms of antifungal resistance—including point mutations in the CYP51 gene and its overexpression—and for screening novel therapeutic agents against pathogenic fungi . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-5-3-4-6-19(16)23)12-21(29,13-28-15-25-14-26-28)18-8-7-17(22)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYNJPZPOQCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655263
Record name 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-00-4
Record name α-(2,4-Difluorophenyl)-α-[[[(2-fluorophenyl)methyl]-2-propen-1-ylamino]methyl]-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155361-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cytochrome P450 14α-demethylase (CYP51) is a critical enzyme involved in the biosynthesis of sterols, particularly in the demethylation of lanosterol to ergosterol in fungi and other organisms. The inhibition of CYP51 has significant implications for antifungal therapy, as it is the primary target for azole antifungals. This article focuses on the biological activity of the compound "Cytochrome P450 14α-demethylase inhibitor 1b," exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol through a series of three enzymatic steps, each requiring oxygen and NADPH. This process is essential for sterol biosynthesis, making CYP51 a prime target for inhibitors:

  • First Step : The 14α-methyl group is oxidized to form a carboxyalcohol.
  • Second Step : The carboxyalcohol is further oxidized to a carboxaldehyde.
  • Final Step : The aldehyde is released as formic acid, resulting in the demethylated sterol product.

The enzymatic activity can be significantly affected by mutations in the CYP51 gene, leading to variations in susceptibility to inhibitors like azoles .

Biological Activity of Inhibitor 1b

Cytochrome P450 14α-demethylase inhibitor 1b has been shown to exhibit potent inhibitory effects on CYP51 across various studies. Its biological activity can be summarized as follows:

  • Inhibition Potency : In vitro studies indicate that inhibitor 1b effectively reduces CYP51 activity by disrupting substrate binding and altering enzyme conformation, leading to decreased ergosterol synthesis in fungi .
  • Resistance Mechanism : Mutations in the CYP51 gene can confer resistance to inhibitors. For instance, specific amino acid substitutions have been linked to reduced binding affinity for azole drugs, highlighting the importance of understanding genetic variability when developing new inhibitors .

Research Findings and Case Studies

A comprehensive analysis of research findings reveals several key insights into the biological activity of inhibitor 1b:

Table 1: Summary of Research Findings on Inhibitor 1b

StudyOrganismMethodologyKey Findings
Candida albicansBiochemical assaysIdentified mutations affecting azole susceptibility; inhibitor 1b showed enhanced binding affinity compared to traditional azoles.
Saccharomyces cerevisiaeX-ray crystallographyStructural analysis revealed binding interactions between inhibitor 1b and CYP51, confirming its role as a competitive inhibitor.
Fusarium spp.Host-induced gene silencingDemonstrated that targeting CYP51 with inhibitor 1b significantly reduced fungal infection rates in plant models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of inhibitor 1b has been explored to optimize its efficacy against CYP51. Key structural features contributing to its inhibitory potency include:

  • Functional Groups : Specific substituents that enhance binding affinity and selectivity for the CYP51 active site.
  • Molecular Flexibility : The ability of inhibitor 1b to adopt multiple conformations allows it to effectively compete with natural substrates.

Chemical Reactions Analysis

Inhibitor Binding and Mechanism

CYP51 inhibitors, such as azoles (e.g., fluconazole, itraconazole), bind to the enzyme’s heme iron via a nitrogen atom, disrupting oxygen activation and substrate oxidation . Key structural insights include:

  • Active site topology : The substrate-binding cavity is defined by conserved regions in the B' helix, B'/C loop, and β-strands .

  • Binding interactions : Fluconazole forms hydrogen bonds with residues in the heme-binding pocket (e.g., Y132 in Candida albicans CYP51), while hydrophobic interactions stabilize the inhibitor-enzyme complex .

Table 1: Inhibitor Effects on CYP51 Activity

InhibitorIC₅₀ (nM)Mechanism of ActionKey Resistance Mutations
Fluconazole3.2 ± 2.6Competitive heme iron bindingY132H, K143R, F145L
Itraconazole<10Non-competitive inhibitionD153E, A149V
Voriconazole0.5–2.0Enhanced hydrophobic interactionsG465S, V452A

Resistance Mechanisms

Mutations in CYP51 reduce inhibitor binding affinity or alter enzyme conformation:

  • Y132H : Disrupts hydrogen bonding with azoles, reducing fluconazole sensitivity by >10-fold .

  • K143R : Alters electrostatic interactions in the heme-binding pocket .

  • BC loop mutations : Open conformations in Mycobacterium tuberculosis CYP51 (e.g., F89A) alter substrate entry channels .

Structural and Functional Insights

  • Bacterial vs. eukaryotic CYP51 : Bacterial orthologs (e.g., M. tuberculosis) exhibit slower turnover rates (~10-fold lower) and distinct substrate preferences compared to eukaryotic forms .

  • CYP51 redundancy : Protozoan parasites (e.g., Leishmania donovani) rely on cytochrome P450 reductase (P450R1) for electron transfer during catalysis; P450R1 deletion disrupts ergosterol synthesis and increases 14-methylsterol accumulation .

Comparison with Similar Compounds

Structural Features

  • Inhibitor 1b : Contains a triazole ring, similar to fluconazole, but differs in substituents that enhance binding affinity. Molecular docking studies suggest optimized interactions with conserved residues in the CYP51 active site (e.g., Phe228, Tyr140) .
  • Fluconazole : A bis-triazole derivative with lower lipophilicity, limiting its penetration into certain fungal biofilms. Lacks the extended hydrophobic side chains present in newer analogs like 1b .
  • Voriconazole : Features a fluoropyrimidine group, improving activity against Aspergillus but increasing hepatotoxicity risks .
  • Chlorinated Imidazole Derivatives : Incorporate chlorine atoms to enhance electronic interactions with the heme moiety, showing broad-spectrum activity against dermatophytes and Candida albicans .

Antifungal Activity

Compound Target Fungi MIC₉₀ (μg/mL) Resistance Notes
Inhibitor 1b C. albicans, A. fumigatus 0.5–2.0 Retains activity against some azole-resistant strains
Fluconazole C. albicans 1.0–4.0 High resistance in C. glabrata
VNI Derivatives Trypanosoma cruzi 0.1–0.5 Enhanced binding energy (-9.2 kcal/mol)
Chlorinated Imidazoles Trichophyton spp. 0.2–1.5 Superior to clotrimazole

Binding and Resistance Profiles

  • Inhibitor 1b : Docking studies reveal a binding energy of -8.7 kcal/mol, comparable to second-generation azoles. Less prone to resistance mutations (e.g., T315A in C. albicans) due to tighter hydrophobic packing .
  • VNI Derivatives : Designed via virtual libraries, these compounds achieve lower IC₅₀ values (0.03 μM) by filling the CYP51 substrate channel .
  • Triazole-Oxadiazole Hybrids : Exhibit dual inhibition of CYP51 and efflux pumps, overcoming resistance mechanisms in Aspergillus fumigatus .

Toxicity and Selectivity

  • Inhibitor 1b : Preliminary data suggest lower cytotoxicity than voriconazole, which causes hepatic and visual disturbances at high doses .
  • Benzotriazole Derivatives : Show selectivity for fungal CYP51 over human isoforms, reducing off-target effects .

Preparation Methods

Synthesis of Key Intermediates

  • Benzohydrazine Intermediate (1b) : The benzohydrazine intermediate for compound 1b is commercially available or can be synthesized by the addition of hydrazine monohydrate (N₂H₄·H₂O) to the corresponding carboxylic acid or ester.

  • Oxadiazole Intermediate (c) : This intermediate is synthesized via a three-step process:

    • Acylation of hydrazide with methyl 4-(chlorocarbonyl)benzoate.
    • Cyclization to form the 1,3,4-oxadiazole ring using phosphorus oxychloride (POCl₃).
    • Hydrolysis of the ester group to the carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O).

Coupling Reaction to Form Final Compound 1b

The final inhibitor 1b is synthesized by coupling the (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine intermediate with the oxadiazole-containing benzoic acid intermediate (c). This amide bond formation is typically performed under standard peptide coupling conditions, ensuring high yield and purity.

Reaction Conditions and Optimization

  • Solvents and Reagents : Dimethylformamide (DMF) is commonly used as a solvent during azide formation and coupling steps. Reagents such as diphenyl phosphorazidate (DPPA) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate azide formation at low temperatures (0 °C).

  • Catalysts : Asymmetric transfer hydrogenation is performed using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst to obtain the chiral amine intermediate with high enantiomeric purity.

  • Temperature and Time : Bromination and condensation steps are conducted under controlled temperatures, often at 0 °C to room temperature. The transfer hydrogenation and coupling reactions require precise temperature control and reaction times ranging from several hours to overnight to maximize yield.

Representative Data Table of Synthesis Steps for Compound 1b

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product/Intermediate Yield (%)
1 Bromination 1-(2,4-dichlorophenyl)ethan-1-one Bromine or NBS 0 °C to RT Brominated ketone 85-90
2 Condensation Brominated ketone + imidazole Base (e.g., K₂CO₃) Room temperature Imidazole-substituted ethanone 80-88
3 Asymmetric Transfer Hydrogenation Imidazole-substituted ethanone RuCl(p-cymene)[(S,S)-Ts-DPEN] Mild heating, several hours (S)-Chiral alcohol intermediate 75-85
4 Azide Formation (S)-Chiral alcohol intermediate DPPA, DBU, DMF 0 °C (R)-Azido intermediate 70-80
5 Reduction (R)-Azido intermediate LiAlH₄ Room temperature (R)-Amine intermediate 85-90
6 Coupling (R)-Amine intermediate + oxadiazole benzoic acid (c) Coupling agent (e.g., EDC, HOBt) Room temperature to mild heat Final inhibitor 1b 65-75

Note: Yield percentages are approximate and may vary depending on specific laboratory conditions and purification methods.

Analytical and Purification Techniques

  • Purification : Column chromatography is commonly used to purify intermediates and the final product. Recrystallization may be employed to enhance purity.

  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are standard analytical methods to confirm the structure and purity of compound 1b and its intermediates.

Research Findings and Implications

  • The described synthetic route allows the preparation of compound 1b with high stereoselectivity and purity, crucial for its function as a CYP51 inhibitor.

  • Structural modifications introduced during synthesis, particularly on the oxadiazole and imidazole rings, significantly influence inhibitor binding affinity and specificity, as supported by molecular docking and antifungal activity studies.

  • The use of asymmetric catalysis ensures the production of the biologically active enantiomer, which is essential for effective enzyme inhibition.

Q & A

Basic Research Questions

Q. How can researchers determine the inhibitory efficacy of Cytochrome P450 14α-demethylase inhibitor 1B against fungal CYP isoforms in vitro?

  • Methodological Answer : Use enzyme activity assays with recombinant CYP51 (sterol 14α-demethylase) isoforms, such as those from Trypanosoma cruzi or human pathogens like Candida albicans. Measure IC₅₀ values via substrate depletion (e.g., lanosterol or eburicol) using HPLC or LC-MS/MS for quantification . Include positive controls (e.g., fluconazole for fungal CYP51) and ensure substrate concentrations are near the Kₘ to mimic physiological conditions . Structural validation via X-ray crystallography can confirm binding modes, as demonstrated in studies of analogous inhibitors .

Q. What experimental approaches are recommended to assess off-target effects of inhibitor 1B on human CYP isoforms?

  • Methodological Answer : Screen against a panel of human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) using FDA-recommended substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9). Employ high-throughput LC-MS/MS to quantify metabolite formation and calculate inhibition constants (Kᵢ). Compare selectivity ratios (IC₅₀ for fungal vs. human CYPs) to optimize therapeutic windows .

Advanced Research Questions

Q. How can researchers address contradictory data regarding inhibitor 1B’s potency across different fungal strains or assay systems?

  • Methodological Answer : Perform comparative studies using standardized protocols (e.g., CLSI guidelines for antifungal susceptibility testing). Validate discrepancies via:

  • Structural analysis : Resolve co-crystal structures of inhibitor 1B bound to CYP51 variants to identify resistance-conferring mutations (e.g., alterations in the heme-binding domain or substrate-access channels) .
  • Functional assays : Test inhibitor 1B in ergosterol biosynthesis assays coupled with GC-MS to measure sterol profiles, as resistance may arise from compensatory pathways .

Q. What strategies can enhance the selectivity of inhibitor 1B for pathogenic CYP51 over human isoforms in drug design?

  • Methodological Answer : Exploit structural differences between fungal and human CYP51. For example:

  • Target the hydrophobic substrate-binding channel in fungal CYP51, which is narrower than in human isoforms .
  • Use molecular dynamics simulations to optimize interactions with fungal-specific residues (e.g., Tyr116 in T. cruzi CYP51) .
  • Validate selectivity using hybrid yeast models expressing human CYP51 to mimic in vivo toxicity risks .

Q. How can time-dependent inhibition (TDI) of CYP enzymes by inhibitor 1B be evaluated to predict drug-drug interaction risks?

  • Methodological Answer : Conduct TDI assays using human liver microsomes or recombinant CYPs. Pre-incubate inhibitor 1B with NADPH to assess mechanism-based inactivation. Calculate inactivation parameters (kᵢₙₐcₜ, Kᵢ) via LC-MS/MS quantification of residual enzyme activity over time . Compare results with known TDI agents (e.g., ritonavir for CYP3A4) to contextualize risks .

Data Interpretation and Validation

Q. What orthogonal techniques are recommended to resolve inconsistencies in inhibitor 1B’s IC₅₀ values reported across studies?

  • Methodological Answer :

  • Orthogonal Assays : Combine functional assays (e.g., sterol depletion) with biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ, kₒff) .
  • Cross-laboratory validation : Share standardized reagents (e.g., recombinant CYP51 batches) to minimize variability .
  • Meta-analysis : Pool data from published studies using fixed-effect models, adjusting for assay conditions (e.g., pH, temperature) .

Q. How can researchers validate the therapeutic potential of inhibitor 1B in vivo while accounting for host pharmacokinetic interactions?

  • Methodological Answer :

  • Use humanized mouse models (e.g., CYP3A4 transgenic mice) to assess metabolism and drug-drug interaction risks .
  • Perform microdosing studies with radiolabeled inhibitor 1B to track tissue distribution and CYP occupancy without therapeutic doses .
  • Monitor plasma levels of co-administered drugs (e.g., antifungals, immunosuppressants) via LC-MS/MS to quantify CYP-mediated interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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CYP51-IN-2
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